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Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of PF-06455943 to
Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This
document details the quantitative binding data, the experimental protocols used for its
determination, and the relevant signaling pathways.

Quantitative Binding Affinity of PF-06455943

PF-06455943 is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been
guantified using both biochemical and cellular assays, demonstrating high potency against both
wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]

Assay Type Target IC50 Value
Biochemical Assay LRRK2 (Wild-Type) 3nM
Biochemical Assay LRRK2 (G2019S Mutant) 9 nM

Cellular Whole-Cell Assay

LRRK2 20 nM
(WCA)

Experimental Protocols
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The following are detailed methodologies for the key experiments used to characterize the
binding affinity of PF-06455943 to LRRK2.

Biochemical Kinase Inhibition Assay (Adapta™
Universal Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a

direct product of the kinase-mediated phosphorylation reaction.

Materials:

Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)
LRRKtide (a synthetic peptide substrate)

ATP

Adapta™ Eu-anti-ADP Antibody

Adapta™ Alexa Fluor® 647-labeled ADP Tracer

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Brij-35)

PF-06455943 (serially diluted in DMSO)

384-well low-volume plates

Procedure:

Reaction Setup: A 10 uL kinase reaction is prepared in a 384-well plate containing the kinase
buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.

Inhibitor Addition: PF-06455943, serially diluted in DMSO, is added to the reaction mixture. A
DMSO-only control is included to determine the 100% kinase activity level.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final
concentration that is approximately at its Km value for LRRK2.
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Incubation: The reaction mixture is incubated for 60 minutes at room temperature.

Detection: A5 pL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-
labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase
reaction.

Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for
the development of the detection signal. The Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a
four-parameter logistic equation.

Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition

This assay measures the ability of PF-06455943 to inhibit LRRK2 kinase activity within a
cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an

autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935
(pS935).

Materials:

HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)
Cell culture medium (e.g., DMEM with 10% FBS)

PF-06455943 (serially diluted in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2

HRP-conjugated secondary antibodies

Western blot reagents and equipment or ELISA-based detection system

Procedure:
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o Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and
allowed to adhere. The cells are then treated with various concentrations of PF-06455943 for
a defined period (e.g., 90 minutes).

o Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a
suitable lysis buffer.

o Protein Quantification: The total protein concentration in each cell lysate is determined using
a standard protein assay (e.g., BCA assay).

» Detection of Phosphorylation:

o Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE,
transferred to a PVDF membrane, and probed with primary antibodies against pS935-
LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for
detection.

o ELISA: An ELISA-based method can also be used for higher throughput. In this format,
cell lysates are added to wells coated with a capture antibody for total LRRK2. The
phosphorylation status is then detected using an antibody specific for pS935-LRRK2.

o Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The
IC50 value is determined by plotting the normalized pS935 levels against the concentration
of PF-06455943 and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway

LRRK?2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a
critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular
trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S,
lead to a gain-of-function in its kinase activity, disrupting these cellular processes and
contributing to neurodegeneration in Parkinson's disease. PF-06455943 acts by directly
inhibiting this kinase activity.
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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06455943.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of PF-06455943
involves a systematic workflow, from initial compound preparation to final data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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